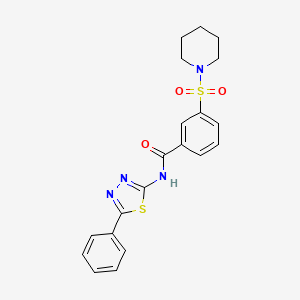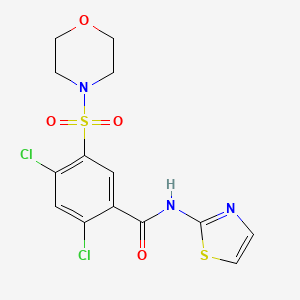![molecular formula C18H14ClN3O3S B3456189 4-chloro-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B3456189.png)
4-chloro-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide
Vue d'ensemble
Description
4-chloro-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide, also known as CPASB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has shown promising results in various biological studies.
Mécanisme D'action
4-chloro-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide exerts its biological effects by inhibiting PKB activity through binding to its active site. PKB is a key regulator of various cellular processes, including cell survival, proliferation, and metabolism. By inhibiting PKB, this compound can induce cell death and suppress tumor growth. Additionally, this compound has been shown to activate another protein called AMP-activated protein kinase (AMPK), which plays a critical role in energy homeostasis and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth in various cancer types. It has also been shown to reduce inflammation in animal models of autoimmune diseases, such as rheumatoid arthritis. Furthermore, this compound has been demonstrated to improve glucose and lipid metabolism in diabetic animal models, suggesting its potential as a therapeutic agent for metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for PKB inhibition, its ability to induce apoptosis in cancer cells, and its potential as a therapeutic agent for cancer and autoimmune diseases. However, this compound also has some limitations, such as its low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for 4-chloro-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the exploration of its potential therapeutic effects in various disease models. Additionally, further studies are needed to elucidate the molecular mechanisms underlying this compound's biological effects and to identify potential drug targets for cancer and autoimmune diseases.
Applications De Recherche Scientifique
4-chloro-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide has been extensively used in scientific research for its potential therapeutic effects. It has been shown to inhibit the activity of a protein called protein kinase B (PKB), which is involved in cell growth and survival. Studies have suggested that this compound may have anti-tumor and anti-inflammatory properties, making it a promising candidate for cancer and autoimmune disease therapy.
Propriétés
IUPAC Name |
4-chloro-N-phenyl-3-(pyridin-2-ylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c19-15-10-9-13(18(23)21-14-6-2-1-3-7-14)12-16(15)26(24,25)22-17-8-4-5-11-20-17/h1-12H,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPTYJAEMYKRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,4-dichlorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B3456113.png)
![1-[(4-ethoxy-1-naphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B3456117.png)

![1-[3-(1H-benzimidazol-1-ylsulfonyl)-2,6-dimethylphenyl]-2-pyrrolidinone](/img/structure/B3456145.png)
![ethyl 2-[(2-bromobenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B3456149.png)
![2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B3456156.png)
![ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B3456164.png)
![3-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B3456171.png)



![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3456211.png)
![3-[(cyclohexylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B3456212.png)
